2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine
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Overview
Description
2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine is a pyrimidine derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyrimidine ring, which is fused with a cyclopentane ring. The molecular formula of this compound is C8H6ClF3N2, and it has a molecular weight of approximately 222.6 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with a cyclopentane derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc., for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc., for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(trifluoromethyl)pyrimidine
Uniqueness
2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine is unique due to its fused ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2/c9-7-13-5-3-1-2-4(5)6(14-7)8(10,11)12/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTDTZCVEWUTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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